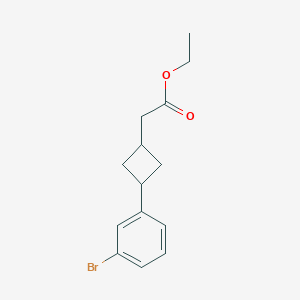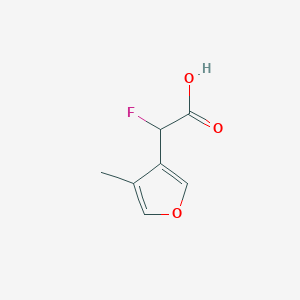![molecular formula C14H19N3O4S B13071329 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{8-azabicyclo[321]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a bicyclic structure
Preparation Methods
The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of tropane alkaloids, which have a wide array of biological activities . In organic synthesis, it serves as an intermediate for the preparation of various complex molecules. Additionally, its unique structure makes it a valuable tool for studying stereoselective reactions and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as tropine and tropanol . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure. The presence of the nitrobenzene-1-sulfonamide group in this compound makes it unique and imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C14H19N3O4S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O4S/c1-16(13-8-10-2-3-11(9-13)15-10)22(20,21)14-6-4-12(5-7-14)17(18)19/h4-7,10-11,13,15H,2-3,8-9H2,1H3 |
InChI Key |
NQGNPZXOOLZTDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC2CCC(C1)N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


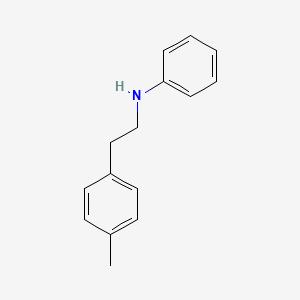

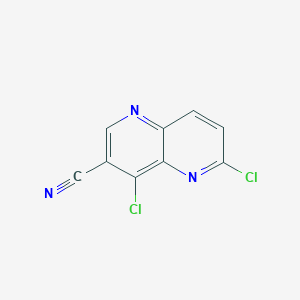
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
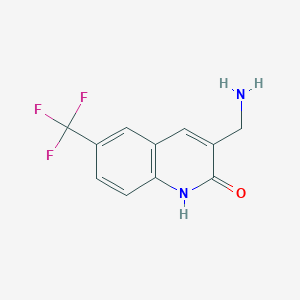
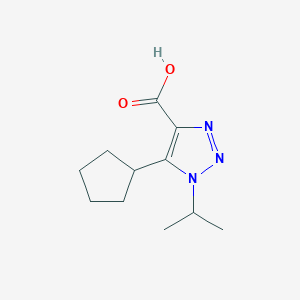
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)


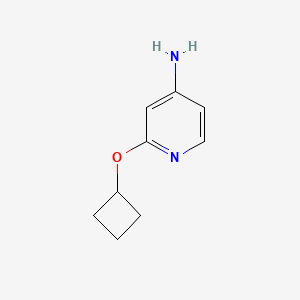
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
